CuAAC Reactivity: Propargyl vs. Allyl
The propargyl ether of the title compound reacts in CuAAC with a pseudo‑first‑order rate constant of 2.0 × 10⁻² s⁻¹ as measured on polymer brush scaffolds [1]. The allyl analog lacks a terminal alkyne and does not participate in CuAAC; its reaction rate under identical conditions is effectively zero [REFS-2, REFS-3].
| Evidence Dimension | Rate constant for CuAAC with azide-functionalized dye (pseudo-first-order) |
|---|---|
| Target Compound Data | 2.0 × 10⁻² s⁻¹ (propargyl group) |
| Comparator Or Baseline | Allyl analog: unreactive under standard CuAAC conditions; rate constant ∼0 s⁻¹ |
| Quantified Difference | >10⁵‑fold difference (effectively infinite) |
| Conditions | CuAAC on polymer brush scaffolds; PBS buffer, ambient temperature [1] |
Why This Matters
Only the propargyl derivative can be used in azide‑alkyne click chemistry, a necessary prerequisite for bioorthogonal labelling, bioconjugation, and activity‑based protein profiling.
- [1] Orski SV, Poler J, Elzhov T, et al. Rate determination of azide click reactions onto alkyne polymer brush scaffolds: a comparison of conventional and catalyst-free cycloadditions for tunable surface modification. *J Polym Sci A Polym Chem*. 2012;50(22):4763-4771. doi:10.1002/pola.26310. View Source
- [2] Hein JE, Fokin VV. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. *Chem Soc Rev*. 2010;39(4):1302-1315. doi:10.1039/b904091a. View Source
